molecular formula C16H28N2O4 B585361 4-N-Desacetyl-5-N-acetyl Oseltamivir CAS No. 956267-10-0

4-N-Desacetyl-5-N-acetyl Oseltamivir

Cat. No.: B585361
CAS No.: 956267-10-0
M. Wt: 312.40 g/mol
InChI Key: SEYYJZMDDOOQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Desacetyl-5-N-acetyl Oseltamivir is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. This compound is often studied as an impurity or metabolite of Oseltamivir, providing insights into the drug’s metabolism and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir involves multiple steps, starting from Oseltamivir. The process typically includes selective acetylation and deacetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for Oseltamivir, with additional steps for the selective modification of functional groups. These methods often involve large-scale reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-N-Desacetyl-5-N-acetyl Oseltamivir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir is closely related to that of Oseltamivir. It inhibits the activity of the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected cells. This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-Desacetyl-5-N-acetyl Oseltamivir is unique due to its specific structural modifications, which provide valuable insights into the metabolism and potential side effects of Oseltamivir. Its study helps in understanding the complete pharmacological profile of Oseltamivir and improving its therapeutic applications .

Properties

IUPAC Name

ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYJZMDDOOQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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